3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride
Description
3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride is a heterocyclic acyl chloride featuring an isoxazole core substituted with a biphenyl group at position 3, a methyl group at position 5, and a reactive carbonyl chloride at position 4. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the formation of amides or esters via nucleophilic substitution.
Properties
Molecular Formula |
C17H12ClNO2 |
|---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C17H12ClNO2/c1-11-15(17(18)20)16(19-21-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
XEZWJXBAONYOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Biphenyl-Containing β-Ketoester
A pre-coupled biphenyl intermediate is synthesized for subsequent cyclization:
Step 1 : Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate is prepared via Friedel-Crafts acylation of biphenyl with acetyl chloride.
Step 2 : Condensation with triethyl orthoformate yields ethyl ethoxymethylene-4'-acetyl-[1,1'-biphenyl]-4-carboxylate.
Cyclization to Isoxazole
Treatment with hydroxylamine sulfate in acetic acid at 0°C generates the isoxazole ring:
Reaction Parameters
- Time : 4-6 hours.
- Yield : 70-75%.
Method 3: Palladium-Catalyzed Cross-Coupling Approaches
Direct C-H Arylation
Rhodium-catalyzed ortho-C–H activation enables direct biphenyl coupling to pre-formed isoxazole derivatives:
Catalytic System
- Catalyst : [Cp*RhCl₂]₂ (5 mol%).
- Ligand : Silver hexafluoroantimonate(V).
- Base : Tetrabutylammonium fluoride (TBAF).
- Solvent : Toluene/acetic acid (3:1), reflux.
Advantage : Eliminates pre-functionalization steps, improving atom economy.
Chlorination Techniques and Optimization
Thionyl Chloride-Mediated Conversion
The final chlorination step employs thionyl chloride under anhydrous conditions:
Protocol
- Substrate : 3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carboxylic acid.
- Reagent : Excess thionyl chloride (neat or in toluene).
- Temperature : 60-80°C, 2-4 hours.
- Yield : 90-95%.
Critical Factors
- Moisture exclusion (maintain <50 ppm H₂O).
- Post-reaction purification via vacuum distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 4 | 5 | 3 |
| Overall Yield | 58% | 49% | 62% |
| Scalability | Moderate | Low | High |
| Purity (HPLC) | 98.5% | 97.2% | 99.1% |
| Key Advantage | Modular | Pre-coupled | Direct C-H |
Mechanistic Insights :
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Cycloaddition Reactions: Reagents include alkenes, alkynes, and nitrile oxides under thermal or photochemical conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Cycloadducts: Formed from cycloaddition reactions.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives . The biphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, physicochemical properties, and reactivity.
Structural Analogues
2.1.1 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride ()
- Molecular Formula: C₁₂H₉Cl₂NO₂
- Molecular Weight : 270.11 g/mol
- Key Substituents : 2-Chlorophenyl (electron-withdrawing group), methyl.
- Functional Group : Acyl chloride.
- Applications : Widely used as an intermediate in drug synthesis (e.g., kinase inhibitors). Commercial availability (MFCD00020811) suggests industrial relevance .
Comparison with Target Compound :
- The biphenyl substituent in the target compound increases molecular weight (297.74 g/mol) and lipophilicity compared to the 2-chlorophenyl analogue.
- The electron-rich biphenyl group may enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic reactions relative to the electron-withdrawing 2-chlorophenyl group.
- The biphenyl moiety could improve target specificity in biological systems due to increased van der Waals interactions.
1-([1,1'-Biphenyl]-4-yl)ethan-1-one ()
- Molecular Formula : C₁₄H₁₂O
- Molecular Weight : 196.24 g/mol
- Key Substituents : Biphenyl-4-yl.
- Functional Group : Ketone.
Comparison with Target Compound :
- The ketone group in this compound is less reactive than the acyl chloride in the target, limiting its utility in rapid derivatization.
- Lack of an isoxazole ring reduces structural complexity and heterocyclic interactions in biological systems.
Physicochemical Properties
| Property | Target Compound | 3-(2-Chlorophenyl) Analogue | 1-([1,1'-Biphenyl]-4-yl)ethan-1-one |
|---|---|---|---|
| Molecular Weight | 297.74 g/mol | 270.11 g/mol | 196.24 g/mol |
| LogP (Estimated) | ~4.2 (highly lipophilic) | ~3.5 | ~3.0 |
| Solubility | Low in water; high in DCM/THF | Moderate in polar aprotic solvents | Low in water; soluble in ethanol |
| Reactivity | High (acyl chloride) | High (acyl chloride) | Moderate (ketone) |
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